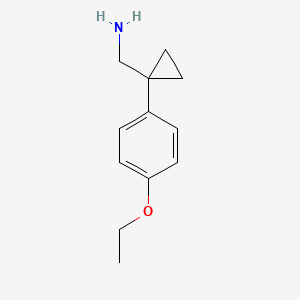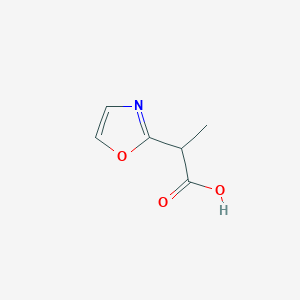![molecular formula C10H11NO2S B15324522 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol is an organic compound that features a thiazole ring fused with a phenol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxymethyl and phenol groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol typically involves the reaction of a thiazole derivative with a phenol derivative under specific conditions. One common method includes the use of paraformaldehyde and a base to introduce the hydroxymethyl group into the thiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of phenol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenol groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzyl alcohol: A compound with similar hydroxymethyl and phenol groups, known for its antioxidant and anti-inflammatory properties.
Uniqueness
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol is unique due to the presence of the thiazole ring, which imparts additional chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and expands its range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H11NO2S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H11NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,7,12-13H,5-6H2 |
InChI-Schlüssel |
CQCVSXXDUMTFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)

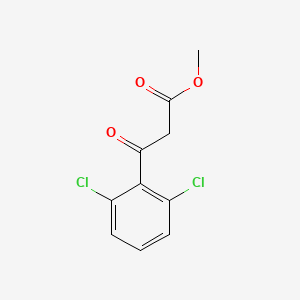

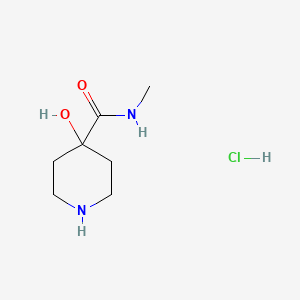
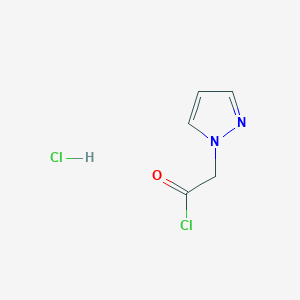
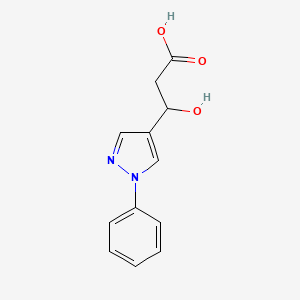


![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)

![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
